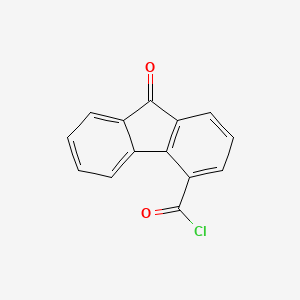

9-Fluorenone-4-carbonyl chloride

Descripción

Structural Significance of the Fluorenone Moiety in Functional Molecules

The fluorenone core is a defining feature of 9-Fluorenone-4-carbonyl chloride, imparting critical properties to the molecules derived from it. Fluorenone is an aromatic ketone, structurally characterized by a fluorene (B118485) framework with a carbonyl group at the 9-position. nih.gov This arrangement results in a rigid, planar, and electron-deficient π-conjugated system.

Key characteristics endowed by the fluorenone moiety include:

Electronic Properties: The electron-withdrawing nature of the carbonyl group significantly influences the electronic landscape of the molecule. This makes fluorenones excellent electron-accepting units, a property extensively exploited in the design of materials for organic electronics. rsc.org

Thermal Stability: The fused aromatic ring system provides exceptional thermal and oxidative stability, a crucial requirement for materials used in high-temperature applications or devices with long operational lifetimes. rsc.org

Photophysical Properties: Fluorenone derivatives are known for their intriguing and tunable photophysical properties. researchgate.net They often serve as fluorescent chromophores, and their emission characteristics can be fine-tuned through chemical modification. nih.gov This has led to their use in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.govresearchgate.net

Structural Rigidity: The rigid structure of the fluorenone unit helps in creating well-defined molecular architectures and can lead to materials with high glass-transition temperatures. mdpi.com This rigidity is particularly beneficial in the synthesis of high-performance polymers. nih.gov

The unique combination of these properties makes the fluorenone moiety a versatile platform in materials science, with applications ranging from organic semiconductors to specialty polymers. rsc.orgresearchgate.net

The Role of Acyl Chlorides as Key Synthetic Intermediates in Organic Synthesis

The second functional component of the title compound is the acyl chloride group (-COCl). Acyl chlorides are derivatives of carboxylic acids and are among the most reactive acyl compounds used in organic synthesis. numberanalytics.comfiveable.mewikipedia.org Their high reactivity stems from the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—attached to the same carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. chemistrystudent.com

The primary utility of acyl chlorides is in nucleophilic acyl substitution reactions. numberanalytics.com This two-stage, addition-elimination mechanism allows for the efficient formation of new chemical bonds. chemistrystudent.comsavemyexams.com Key transformations involving acyl chlorides include:

Esterification: Reaction with alcohols or phenols to form esters. This reaction is often faster and more complete than when using the corresponding carboxylic acid. wikipedia.orgsavemyexams.com

Amide Formation: Reaction with ammonia or primary/secondary amines to produce amides. wikipedia.orgchemistrystudent.comsavemyexams.com This is a fundamental reaction for the synthesis of polyamides.

Friedel-Crafts Acylation: Reaction with aromatic compounds to form aryl ketones.

Anhydride Synthesis: Reaction with a carboxylate salt to yield an acid anhydride. wikipedia.org

Due to their high reactivity, acyl chlorides are typically prepared immediately before use by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). numberanalytics.comchemistrystudent.comsavemyexams.com This on-demand synthesis circumvents issues related to their vigorous reaction with water. chemistrystudent.com In the context of this compound, this reactive handle is the gateway to covalently incorporating the desirable fluorenone unit into larger, more complex molecular structures.

Overview of Research Directions and Academic Importance of this compound

This compound serves as a critical monomer and intermediate for synthesizing advanced functional materials. Its bifunctional nature allows chemists to construct macromolecules that possess the inherent thermal stability and electronic properties of the fluorenone core, connected via robust ester or amide linkages.

The main research directions involving this compound are:

High-Performance Polymers: The compound is a key monomer in the synthesis of aromatic polyamides and polyesters. mdpi.comyoutube.com These polymers are sought after for applications requiring high thermal stability, mechanical strength, and specific optical or electronic properties. The incorporation of the fluorenone unit can lead to polymers with high glass transition temperatures, good solubility in organic solvents, and desirable electrochromic behaviors. mdpi.com

Materials for Organic Electronics: Leveraging the electron-accepting nature of the fluorenone core, this compound is used to build molecules and polymers for electronic devices. rsc.org By reacting it with various electron-donating units, researchers can create donor-acceptor systems with tailored energy levels for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

Fluorescent Probes and Sensors: As a fluorescent electrophilic reagent, this compound is used to "tag" other molecules, such as amino acids. sigmaaldrich.comsigmaaldrich.cnnih.govresearchgate.net The resulting derivatives are highly fluorescent, enabling sensitive detection and analysis, for example, in high-performance liquid chromatography (HPLC) for resolving enantiomers. nih.govresearchgate.net The fluorenone unit's fluorescence can be sensitive to its local environment, a property that can be harnessed for chemical sensing applications. nih.govnih.gov

The academic importance of this compound lies in its role as a versatile building block that bridges fundamental organic synthesis with applied materials science. It enables systematic studies on structure-property relationships in advanced polymers and organic electronic materials.

Compound Data

Below are tables detailing the identifiers and computed properties for the subject compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| IUPAC Name | 9-oxofluorene-4-carbonyl chloride | PubChem cymitquimica.com |

| CAS Number | 7071-83-2 | PubChem cymitquimica.com |

| Molecular Formula | C₁₄H₇ClO₂ | PubChem cymitquimica.com |

| SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | PubChem cymitquimica.com |

| InChI Key | XKCGWCQMEUASJF-UHFFFAOYSA-N | PubChem cymitquimica.com |

Table 2: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 242.66 g/mol | PubChem cymitquimica.com, Sigma-Aldrich sigmaaldrich.cn |

| Appearance | Solid | CymitQuimica chemnet.com |

| Melting Point | 139-141 °C | Sigma-Aldrich sigmaaldrich.com |

| Boiling Point (Predicted) | 420.1 °C at 760 mmHg | ChemNet |

| Density (Predicted) | 1.417 g/cm³ | ChemNet |

Structure

3D Structure

Propiedades

IUPAC Name |

9-oxofluorene-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCGWCQMEUASJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346171 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7071-83-2 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7071-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 9 Fluorenone 4 Carbonyl Chloride

Conventional Synthetic Approaches

The most prevalent and well-documented method for the preparation of 9-Fluorenone-4-carbonyl chloride involves the direct treatment of 9-Fluorenone-4-carboxylic acid with a chlorinating agent. Among the various reagents available for this transformation, thionyl chloride (SOCl₂) has traditionally been the reagent of choice due to its reactivity and the convenient removal of byproducts.

Carboxylic Acid Chlorination Strategies utilizing Thionyl Chloride

The conversion of 9-Fluorenone-4-carboxylic acid to its corresponding acyl chloride is a classic example of nucleophilic acyl substitution. The reaction mechanism is initiated by the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.

A typical laboratory-scale synthesis involves the reaction of 9-Fluorenone-4-carboxylic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically conducted in an inert solvent, such as dichloromethane (CH₂Cl₂), and stirred at room temperature overnight. The resulting this compound is often obtained as a solid and can be used in subsequent synthetic steps without the need for extensive purification.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the chlorination of 9-Fluorenone-4-carboxylic acid can be influenced by several factors, including the choice of chlorinating agent, solvent, and the use of catalysts. While thionyl chloride is widely used, other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective for converting carboxylic acids to acyl chlorides.

The selection of the chlorinating agent can impact the reaction conditions and the profile of byproducts. For instance, reactions with PCl₅ produce phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts, while oxalyl chloride decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl. The gaseous nature of the byproducts from both thionyl chloride and oxalyl chloride reactions simplifies product isolation.

The addition of a catalyst, such as DMF or pyridine (B92270), can significantly accelerate the rate of reaction with thionyl chloride. DMF is believed to react with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. Pyridine can act as a nucleophilic catalyst and also as a base to neutralize the HCl generated during the reaction.

The choice of solvent is also crucial for optimizing the reaction. An inert solvent that can dissolve the starting carboxylic acid and is compatible with the chlorinating agent is preferred. Dichloromethane and chloroform are common choices for this transformation.

| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosphorus Pentachloride |

| Typical Conditions | Reflux or room temperature | Room temperature | Often requires heating |

| Catalyst | Often requires DMF or pyridine | Often requires DMF | Not typically required |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | POCl₃ (liquid), HCl (gaseous) |

| Advantages | Readily available, gaseous byproducts | Mild conditions, gaseous byproducts | High reactivity |

| Disadvantages | Can be harsh for sensitive substrates | More expensive | Solid reagent, corrosive byproducts |

Emerging Synthetic Techniques and Future Prospects

While traditional methods for the synthesis of this compound are well-established, the field of organic synthesis is continually evolving, with a drive towards more sustainable and efficient processes. Emerging techniques such as flow chemistry and photoredox catalysis hold promise for the future production of acyl chlorides.

Photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. While not yet specifically reported for the synthesis of this compound, the generation of acyl radicals from carboxylic acid derivatives under mild, visible-light-mediated conditions is an active area of research. The development of a photoredox-catalyzed method for the conversion of 9-Fluorenone-4-carboxylic acid to its acyl chloride could offer a greener alternative to traditional methods that rely on stoichiometric, and often harsh, chlorinating agents.

Reactivity Profiles and Mechanistic Investigations of 9 Fluorenone 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent characterized by a carbonyl chloride group attached to a fluorene (B118485) backbone. sigmaaldrich.comscbt.com This structural feature makes the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions are fundamental to the synthesis of a wide array of derivatives. nih.gov

The reaction of this compound with amines, a process known as amidation, is a key method for synthesizing 9-fluorenon-4-carboxamides. amanote.comumich.edu This reaction typically involves the condensation of the acyl chloride with a primary amine in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane. researchgate.net This process has been utilized to create a series of 9-fluorenon-4-carboxamides by reacting this compound with various primary amines. umich.eduresearchgate.net The yields of these reactions are generally high, ranging from 73% to 91%. umich.edu

One notable derivative synthesized through this method is N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide. sigmaaldrich.com The synthesis involves the reaction of this compound with an amino alcohol, highlighting the versatility of the amidation reaction. sigmaaldrich.comumich.edu

The general scheme for the synthesis of 9-fluorenon-4-carboxamides can be represented as follows: Starting Material: this compound Reagent: Primary Amine (R-NH₂) Product: 9-Fluorenon-4-carboxamide

A variety of amines have been used in these syntheses, leading to a diverse set of carboxamide derivatives. researchgate.netumich.edu

Table 1: Examples of 9-fluorenon-4-carboxamides synthesized from this compound

| Compound Number | Amine Side Chain (R) |

|---|---|

| 1 | (CH₂)₂OH |

| 2 | (CH₂)₃OH |

| 3 | CH₂CHOHCH₃ |

| 4 | (CH₂)₄OH |

| 5 | (CH₂)₂O(CH₂)₂OH |

| 6 | (CH₂)₂N(CH₃)₂ |

| 7 | (CH₂)₃N(CH₃)₂ |

| 8 | (CH₂)₂N(CH₂CH₃)₂ |

| 9 | (CH₂)₂N(O) |

| 10 | (CH₂)₃N(O) |

This table is based on data from research on the synthesis of 9-fluorenon-4-carboxamides. umich.edu

Beyond amidation, this compound readily undergoes esterification and thioesterification reactions with alcohols and thiols, respectively. These reactions proceed via nucleophilic acyl substitution, where the alcohol or thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of the corresponding ester or thioester and the elimination of hydrogen chloride.

These reactions expand the synthetic utility of this compound, allowing for the introduction of a variety of functional groups and the creation of a broader range of fluorene-based compounds.

The mechanism of nucleophilic acyl substitution on this compound follows a well-established two-step process: addition-elimination. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the acyl chloride. byjus.com This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion (Cl⁻), which is a good leaving group, is expelled. libretexts.orgyoutube.com

Reduction and Oxidation Chemistry

The reactivity of this compound is not limited to nucleophilic substitution. The carbonyl and acyl chloride functionalities can also participate in reduction and oxidation reactions.

The acyl chloride group of this compound can be reduced to either a carboxaldehyde or a primary alcohol (methanol derivative). The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.

Reduction to Aldehyde: The use of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, can selectively reduce the acyl chloride to the corresponding aldehyde, 9-fluorenone-4-carboxaldehyde.

Reduction to Alcohol: A stronger reducing agent, like lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the primary alcohol, (9-oxo-9H-fluoren-4-yl)methanol. In this case, the ketone group on the fluorene ring may also be reduced, depending on the reaction conditions. youtube.comyoutube.comipl.org

While the acyl chloride is already in a high oxidation state, the fluorene ring system itself can be subject to oxidation. For instance, under certain oxidative conditions, the carbonyl group at the 9-position of the fluorene ring can be further oxidized, although the primary oxidative transformation of interest often involves the conversion back to the carboxylic acid. The hydrolysis of the acyl chloride group readily yields 9-oxo-9H-fluorene-4-carboxylic acid. More vigorous oxidation can potentially lead to the cleavage of the fluorene ring system.

Carbon-Carbon Bond Formation Methodologies

The acyl chloride group in this compound is a reactive functional group that readily participates in a variety of carbon-carbon bond-forming reactions. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. Methodologies applicable to this compound often involve transition metal catalysis, which enables efficient and selective bond formation under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are particularly prominent for derivatives of fluorenone. For instance, a palladium-catalyzed carbonylative cyclization of o-halobiaryls serves as a powerful method for synthesizing substituted fluoren-9-ones. organic-chemistry.org This type of reaction, where carbon monoxide is incorporated, highlights a pathway that could be conceptually adapted for molecules like this compound. Similarly, palladium-catalyzed carbonylative reactions that assemble fluoren-9-ones from aryl halides and arylboronic acids demonstrate the versatility of this approach, accommodating a wide range of functional groups. organic-chemistry.org

Another significant class of reactions involves the α-arylation of carbonyl compounds. While the carbonyl group of the fluorenone core is a ketone, the acyl chloride moiety is the primary site for such transformations. Research into the α-arylation of keto carbonyl compounds using diphenyliodonium (B167342) salts has shown that these reactions can proceed via a radical-pair mechanism initiated by electron transfer. mdpi.com This suggests that this compound could potentially be coupled with various arylating agents.

Furthermore, the development of enantioselective carbonylative coupling reactions using a combination of photoredox and nickel catalysis presents a modern approach to forming chiral amides from alkyl halides. acs.org This dual catalytic system allows for the generation of a carbon-centered radical that can be captured by a nickel-carbamoyl complex, ultimately leading to the desired carbonyl product with high enantioselectivity. acs.org Such advanced methods could potentially be applied to derivatives of this compound to create chiral molecules.

Table 1: Methodologies for Carbon-Carbon Bond Formation in Fluorenone and Carbonyl Systems

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | Palladium catalyst, CO | o-Halobiaryls | High yields for various substituted fluoren-9-ones. | organic-chemistry.org |

| Carbonylative C-C Coupling | Palladium catalyst, CO | Aryl halides, Arylboronic acids | Good functional group compatibility. | organic-chemistry.org |

| α-Arylation | t-BuOK, Diphenyliodonium salts | 1,3-Dicarbonyls | Proceeds via a proposed radical-pair mechanism. | mdpi.com |

| Enantioselective Carbonylative Coupling | Iridium photocatalyst, Chiral Nickel catalyst, CO | Benzylic halides, Amines | Forms chiral amides with excellent enantioselectivity. | acs.org |

Investigations of Electron Transfer Pathways in Related Carbonyl Compounds

The fluorenone core is an electron-accepting unit, and its derivatives are extensively studied for their electronic properties, including their ability to facilitate electron transfer. These properties are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgnih.gov

Studies on 9-fluorenone (B1672902) derivatives have revealed that their emission pathways can be tuned by altering the electronic structure of the molecule. acs.org The introduction of electron-donating or electron-withdrawing groups can significantly influence charge transfer (CT) dynamics. For example, adding a boronic ester moiety can induce donor-acceptor charge transfer, while a heavy atom like bromine can enhance spin-orbit coupling, leading to various emission phenomena such as fluorescence, room temperature phosphorescence (RTP), and thermally activated delayed fluorescence (TADF). acs.org The interplay between different excited states (e.g., singlet charge transfer states and triplet states) governs these photophysical behaviors. acs.org

The formation of charge transfer complexes (CTCs) is another important aspect of the electronic behavior of fluorene derivatives. Novel fluorene-based electron acceptors have been synthesized and their ability to form CTCs with electron donors like anthracene (B1667546) has been studied. rsc.org The formation of these complexes, indicated by the appearance of new absorption bands, is influenced by both the electronic and steric properties of the fluorene acceptor. rsc.org

Mechanistic investigations into the reactions of carbonyl compounds often invoke electron transfer steps. For example, the α-phenylation of ketones with diphenyliodonium salts is proposed to proceed through a radical-pair mechanism initiated by an electron transfer from a carbanion to the iodonium (B1229267) ion. mdpi.com Similarly, the mechanism of addition of some carbonyl compounds to digermenes is believed to involve a zwitterionic intermediate, which is formed through an internal redistribution of electrons. nih.gov The Wolff-Kishner reduction, a classic reaction for converting carbonyls to methylene (B1212753) groups, proceeds through the deprotonation of a hydrazone intermediate to form a diimide anion, a process driven by electron shifts. wikipedia.org

Table 2: Research Findings on Electron Transfer in Fluorenone-Related Systems

| System/Process | Key Findings | Implications | Reference |

|---|---|---|---|

| Substituted 9-Fluorenone Derivatives | Functional groups tune emission via charge transfer, RTP, and TADF. | Potential for creating advanced optoelectronic materials. | acs.org |

| Fluorene Electron Acceptors | Formation of charge transfer complexes with electron donors is affected by electronic and steric factors. | Understanding of intermolecular electronic interactions. | rsc.org |

| α-Arylation of Carbonyls | Proposed radical-pair mechanism involving electron transfer. | Provides insight into the reaction pathways of carbonyl compounds. | mdpi.com |

| Addition to Digermenes | Mechanism involves a zwitterionic intermediate. | Highlights nucleophilic attack and intramolecular electron rearrangement. | nih.gov |

| Fluorenone-based Materials | Serve as effective electron-transporting materials in photovoltaic devices. | Suitable for applications in solar cells due to good thermal stability and electrochemical properties. | rsc.orgnih.gov |

Applications of 9 Fluorenone 4 Carbonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Structures

9-Fluorenone-4-carbonyl chloride serves as a foundational component for constructing intricate organic frameworks. scbt.coma2bchem.com Its reactivity allows for its incorporation into diverse molecular architectures through various chemical reactions. The planar structure of the fluorenone core can facilitate π-stacking interactions, which can influence the kinetics and selectivity of reactions. scbt.com This compound's ability to participate in a variety of coupling reactions makes it a significant intermediate in synthetic organic chemistry. scbt.com For instance, it has been used in the synthesis of naphthalene (B1677914) diimide-based organic semiconductors. researchgate.net

Synthesis of Fluorene-Based Chemical Libraries and Derivatives

The reactivity of this compound makes it a suitable starting material for generating libraries of fluorene-based compounds. These libraries are instrumental in the discovery of new bioactive molecules.

A significant application of this compound is in the synthesis of 9-fluorenone-4-carboxamides. semanticscholar.org These compounds are analogues of the antiviral drug Tilorone (B613820). semanticscholar.org The synthesis typically involves the condensation of this compound with various primary amines. semanticscholar.org This reaction produces a series of asymmetrically-substituted Tilorone derivatives. semanticscholar.org Researchers have synthesized and studied these carboxamides for their potential as immunomodulatory and antiviral agents. semanticscholar.org The general synthetic scheme involves reacting this compound with a chosen amine in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534). semanticscholar.org

Table 1: Examples of Synthesized 9-Fluorenone-4-carboxamides

| Amine Reactant | Resulting Carboxamide |

| 2-Aminoethanol | N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide |

| Various primary amines | Series of 9-fluorenon-4-carboxamides |

This table is based on synthetic examples found in the cited literature. chemicalbook.comsemanticscholar.orgcookechem.com

While direct synthesis of fluorene-triazole conjugates from this compound is not explicitly detailed in the provided search results, its role as a versatile building block suggests its potential use in creating such hybrid molecules. The fluorene (B118485) scaffold can be functionalized and then subjected to click chemistry reactions, such as the formation of triazoles, to generate complex heterocyclic structures.

The carbonyl group of the fluorenone core in derivatives synthesized from this compound can be further modified to create oximes. While the direct synthesis of fluorenone oxime derivatives from the chloride is not explicitly detailed, the parent compound, 9-fluorenone (B1672902), is known to form oximes. These derivatives are of interest as potential chemical probes due to the fluorescent nature of the fluorenone moiety. chemicalbook.comsigmaaldrich.com

Intermediate for the Production of Diverse Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive compounds. semanticscholar.orgchemsrc.com Its reactivity allows for the introduction of the fluorenone scaffold into larger molecules, which can impart specific biological activities.

Research has focused on synthesizing 9-fluorenone-4-carboxamides as potential immunomodulatory agents. semanticscholar.org These compounds, designed as analogues of Tilorone, have been shown to induce the production of cytokines such as interferons (IFN-α, IFN-γ) and tumor necrosis factor-α (TNF-α) in peripheral blood mononuclear cells. semanticscholar.org The mechanism of action is believed to be related to the intercalation of the fluorenone chromophore into DNA, which in turn stimulates cytokine expression. semanticscholar.org

Chemotherapeutic Agents

The structural framework of 9-fluorenone is a key component in the design of potential chemotherapeutic agents, particularly those analogous to the antiviral and immunomodulatory drug, tilorone. semanticscholar.org Researchers have utilized this compound as a starting material for the synthesis of a series of 9-fluorenon-4-carboxamides, which are investigated for their potential as DNA-intercalating agents. semanticscholar.org The mechanism of action for tilorone is associated with its ability to intercalate into DNA, a process driven by its chromophore and side chains, which in turn stimulates the expression of cytokines like interferons (IFN) and tumor necrosis factor (TNF). semanticscholar.org

In this context, this compound is reacted with various primary amines to create a library of 4-carboxamide derivatives. The synthesis involves the dropwise addition of a this compound solution to a solution of the desired amine and triethylamine in an anhydrous solvent like dichloromethane. semanticscholar.org The selection of amines often includes those with basic chains containing hydroxyl groups or additional nitrogen and oxygen atoms, with the aim of enhancing DNA intercalation and improving the compound's water solubility for biological assays. semanticscholar.org These synthesized 9-fluorenon-4-carboxamides are then evaluated for their biological activities, including cytotoxicity and the ability to induce IFN and TNF. semanticscholar.org

Table 1: Synthesis of 9-Fluorenon-4-carboxamides

This interactive table summarizes the synthesis of 9-fluorenon-4-carboxamides from this compound. You can sort the data by clicking on the column headers.

| Reactant 1 | Reactant 2 | Product Class | Purpose of Synthesis |

|---|

Design and Synthesis of Advanced Fluorescent Probes and Labels

This compound is recognized as a valuable fluorescent electrophilic reagent in the field of analytical chemistry and materials science. scbt.comsigmaaldrich.comchemicalbook.com Its inherent fluorescence, combined with the reactive carbonyl chloride group, makes it an excellent building block for designing and synthesizing sophisticated fluorescent probes and labels. researchgate.netnih.gov These probes are engineered for high sensitivity and are employed in a variety of applications, from the tagging of biological molecules to the creation of advanced materials for chemical sensing. researchgate.netutwente.nl The fluorenone core provides the necessary photophysical properties, while the carbonyl chloride allows for covalent attachment to a wide range of target molecules. semanticscholar.orgchemicalbook.com

Fluorescent Tagging of Biomolecules (e.g., Amino Acids)

A significant application of this compound (FCC) is in the fluorescent tagging of biomolecules, most notably amino acids, for high-performance liquid chromatography (HPLC) analysis. chemicalbook.comresearchgate.netnih.gov The reagent is used to functionalize amino acids in an alkaline medium, where the electrophilic carbonyl chloride readily reacts with both primary and secondary amino groups. researchgate.netnih.gov This reaction yields stable and highly fluorescent derivatives that can be detected with great sensitivity. researchgate.netnih.gov

This derivatization is crucial for the efficient chromatographic determination and chiral resolution of amino acids. researchgate.netnih.gov When analyzed on a teicoplanin chiral stationary phase with a methanol-based mobile phase, the FCC-derivatized amino acids exhibit excellent resolution. researchgate.netnih.gov Research has shown that this method allows for detection in the picomole range and can distinguish as little as 0.01% of a D-enantiomer in an excess of the corresponding L-enantiomer. researchgate.netnih.gov The performance of FCC as a derivatizing agent has been compared favorably to other common reagents like 9-fluorenylmethyl chloroformate (FMOC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), demonstrating better resolution under optimal conditions. researchgate.netnih.gov

Table 2: Comparison of Fluorescent Tagging Reagents for Amino Acid Analysis

This interactive table compares this compound (FCC) with other common reagents. You can sort the data by clicking on the column headers.

| Reagent | Abbreviation | Advantages in Amino Acid Derivatization |

|---|---|---|

| This compound | FCC | Reacts with primary and secondary amino acids; forms stable, highly fluorescent derivatives; enables picomole detection limits; provides better resolution than FMOC or AQC under specific HPLC conditions. researchgate.netnih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC | A widely used fluorescent tagging reagent. nih.gov |

Probes for Chemical Sensing and Detection

Beyond tagging biomolecules, this compound serves as a precursor for more complex molecular structures used in chemical sensing and materials science. Its utility is demonstrated in the synthesis of compounds with tailored electronic and photophysical properties.

For instance, it has been used to prepare N,N'-bis-[2-(9-fluorenone-4-carboxylate)-5-tert-amylphenyl]-1,4,5,8-naphthalenetetracarboxylic diimide (FCAND). researchgate.net This molecule is notable for containing two distinct electron-accepting units: the fluorenone moiety derived from this compound and a naphthalene diimide core. researchgate.net The synthesis involves reacting this compound with N,N'-bis-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphtalenetetracarboxylic diimide. researchgate.net The resulting compound, FCAND, has been studied for its thermal and electrical properties, with potential applications in organic semiconductor/Si heterostructures. researchgate.net

In another application, this compound was used to functionalize a monoamine ligand, which was then complexed with a Ytterbium (Yb³⁺) ion. utwente.nl This created a luminescent label where the fluorenone derivative acts as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then emits in the near-infrared (NIR) spectrum. utwente.nl The advantage of such a system is the ability to use visible light for excitation while detecting the long-lived emission of the Yb³⁺ ion, a desirable feature for biological assays to minimize background fluorescence. utwente.nl

Research in Materials Science and Polymer Chemistry Utilizing 9 Fluorenone 4 Carbonyl Chloride

Precursors for Organic Electronic Materials

9-Fluorenone-4-carbonyl chloride serves as a critical precursor in the synthesis of novel organic electronic materials, leveraging the inherent photophysical properties of the fluorene (B118485) moiety.

Development of Host Materials for Organic Light-Emitting Diodes (PHOLEDs)

The fluorene structure is a well-established component in materials designed for organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PHOLEDs). 9-Fluorenone (B1672902) is specifically identified as a key intermediate for synthesizing host materials for blue and green PHOLEDs. vitalecochem.com The this compound derivative provides a reactive site for incorporating the fluorenone unit into larger molecular architectures. This allows for the precise tuning of the electronic properties of the host material to ensure efficient energy transfer to the phosphorescent guest dopants, a critical factor for achieving high-performance, stable, and color-pure displays.

Synthesis of Components for Organic Spintronics (e.g., Chichibabin's hydrocarbons)

The field of organic spintronics explores the use of electron spin, in addition to its charge, for information processing. Materials with open-shell character, such as diradicaloids, are of significant interest. 9-Fluorenone is a precursor for synthesizing open-shell Chichibabin's hydrocarbons, which are investigated as potential organic spintronic materials. vitalecochem.com Recent research has focused on creating stable, sulfone-functionalized Chichibabin's hydrocarbon derivatives that exhibit moderate to high diradical characters and demonstrate unique near-infrared (NIR) emission properties. nih.gov The synthesis of these complex molecules relies on building blocks derived from fluorenone, highlighting its importance in developing next-generation spintronic components. nih.gov

Integration into Molecular Machine Architectures (e.g., Molecular Motors)

Molecular machines are single molecules designed to perform mechanical-like movements in response to external stimuli. The fluorene group is a key component in the construction of these nanoscale devices. 9-Fluorenone is utilized in the synthesis of fluorenyl-based molecular motors. vitalecochem.com A related compound, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), has been demonstrated to act as a "chemical fuel" that drives the motion in certain molecular motor designs by reacting with hydroxyl groups on the motor's structure. chemistryworld.com The rigid structure of the fluorene unit provides a stable scaffold, while derivatives like this compound offer a handle for covalent attachment and integration into these complex, dynamic molecular systems.

Role in the Modification and Synthesis of Advanced Polymeric Materials

This compound and its parent compound, 9-fluorenone, are pivotal in creating advanced polymers with superior thermal and optical properties. nih.govchemicalbook.com

Fluorene-Derived Resins (e.g., Bisphenol Fluorene, Fluorenyl Benzoxazine (B1645224) Resin)

9-Fluorenone is a primary raw material for producing specialty fluorene-derived resins, including bisphenol fluorene (BHPF) and fluorenyl benzoxazine resin. vitalecochem.comjinjingchemical.com BHPF is synthesized via the acid-catalyzed condensation reaction of 9-fluorenone with phenol (B47542). nih.govchemicalbook.com This reaction creates a "cardo" (loop-like) structure, which imparts exceptional thermal stability and rigidity to the resulting polymers.

Below is a table detailing the optimized reaction conditions for the synthesis of Bisphenol Fluorene (BHPF) from 9-fluorenone.

| Parameter | Condition | Source |

| Reactants | 9-fluorenone, Phenol | nih.gov |

| Catalyst | Bifunctional Ionic Liquids (BFILs) with -SO3H and -SH groups | nih.gov |

| Molar Ratio (Phenol:9-fluorenone:IL) | 6 : 1 : 0.15 | nih.gov |

| Reaction Temperature | 110 °C | nih.gov |

| Reaction Time | 4 hours | nih.gov |

| Conversion of 9-fluorenone | Nearly 100% | nih.gov |

| Selectivity of BHPF | 95.2% | nih.gov |

This interactive table summarizes key findings for the synthesis of Bisphenol Fluorene.

Applications in Acrylic, Polyester, Polycarbonate, and Epoxy Formulations

The resins derived from 9-fluorenone, particularly bisphenol fluorene, are important monomers and modifiers for a range of high-performance polymers. BHPF serves as a crucial raw material for producing specialized epoxy resins, polycarbonates, and acrylic resins that benefit from high thermal stability and desirable optical properties. nih.govchemicalbook.com The incorporation of the bulky, rigid fluorene structure enhances the glass transition temperature, dimensional stability, and refractive index of the final polymer formulations. vitalecochem.comjinjingchemical.com Therefore, 9-fluorenone and its derivatives are considered key modifiers for creating advanced acrylic, polyester, polycarbonate, and epoxy-based materials. vitalecochem.comjinjingchemical.com

Formation of Dimeric Electron Transport Systems

In the field of materials science, particularly in the development of components for electrophotography, this compound serves as a crucial precursor for the synthesis of dimeric electron transport materials. imaging.org These specialized materials are integral to the function of single-layer organic photoconductors (OPCs), which require compounds capable of facilitating the transport of electrons. imaging.org The creation of these dimeric systems involves a systematic, multi-step synthetic approach. imaging.org

The general synthetic route commences with the chlorination of 9-fluorenone-4-carboxylic acid using thionyl chloride to produce the highly reactive this compound. imaging.org This intermediate is then reacted with either a diol or a dithiol compound. This key step, proceeding at a 2:1 molar ratio of the fluorenone to the diol/dithiol, results in the formation of a dimeric fluorenone intermediate. imaging.org The final stage of the synthesis involves reacting this dimeric intermediate with malononitrile (B47326) to yield the desired electron transport product. imaging.org

A variety of dimeric electron transport materials have been synthesized using this methodology, distinguished by the nature of the linkage group (X) derived from the diol or dithiol used. imaging.org These variations in the bridging unit allow for the fine-tuning of the material's physical and electronic properties. The structures of these newly synthesized derivatives are typically confirmed using proton NMR spectroscopy. imaging.org

Key performance indicators for these materials include their glass transition temperature (Tg) and electron mobility (µ), which are critical for their application in electrophotographic devices. imaging.org Research has indicated that the electron mobility in single-layer OPCs is a significant factor, often being one to three orders of magnitude slower than hole mobility. imaging.org Interestingly, studies comparing single-unit electron transporting materials to these dimeric systems have shown that the mobility of the single-unit type can be approximately an order of magnitude higher at a given electrical field. imaging.org This difference is not solely attributable to the increased mass of the bridging groups in the dimers, suggesting more complex structure-property relationships at play. imaging.org

The following tables provide an overview of the compounds involved in the synthesis and the properties of the resulting dimeric electron transport materials.

Table 1: Reactants for Dimeric Electron Transport Material Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 9-Fluorenone-4-carboxylic acid | Starting material for the synthesis of the carbonyl chloride |

| Thionyl chloride | Chlorinating agent |

| This compound | Reactive intermediate that forms the fluorenone units of the dimer |

| Diol or Dithiol Compounds | Linkage group precursors that bridge the two fluorenone units |

| Malononitrile | Reactant for the final step to produce the electron transport product |

Data sourced from: imaging.org

Table 2: Properties of Dimeric vs. Single-Unit Electron Transport Materials

| Material Type | Relative Electron Mobility (µ) | Key Structural Feature |

|---|---|---|

| Dimeric-Unit ETMs | Lower | Two fluorenone units connected by a bridging group (X) |

| Single-Unit ETMs | Higher (approx. 1 order of magnitude) | Single fluorenone-based electron active chromophore |

Data sourced from: imaging.org

Analytical and Spectroscopic Characterization in Research of 9 Fluorenone 4 Carbonyl Chloride and Its Derivatives

Chromatographic Techniques for Enantiomeric Resolution

The separation of enantiomers, or chiral resolution, is a critical analytical challenge in chemical and pharmaceutical research. For derivatives of 9-Fluorenone-4-carbonyl chloride, High-Performance Liquid Chromatography (HPLC) has emerged as a powerful tool for achieving this separation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (e.g., Teicoplanin CSP)

Chiral Stationary Phases (CSPs) are the heart of enantioselective HPLC. These are specialized column packing materials that are themselves chiral, allowing for differential interaction with the enantiomers of an analyte. One of the most effective CSPs for the resolution of derivatives of this compound is based on the macrocyclic glycopeptide teicoplanin. nih.govmst.edusigmaaldrich.comresearchgate.net

This compound is a fluorescent electrophilic reagent that can be used to derivatize amino acids. nih.govsigmaaldrich.comchemicalbook.com This derivatization process creates stable, highly fluorescent diastereomers that are suitable for sensitive and efficient chromatographic separation on a teicoplanin CSP. nih.gov The teicoplanin aglycone, which is the core peptide structure of teicoplanin without its carbohydrate moieties, has shown even greater selectivity for certain compounds, including amino acids. mst.edusigmaaldrich.comresearchgate.net The removal of the sugar units can lead to a two to five-fold enhancement in both selectivity and resolution for these analytes. sigmaaldrich.com

The choice between the native teicoplanin and its aglycone can be complementary. While the aglycone often provides better resolution for amino acids, the sugar moieties on the native teicoplanin can contribute significantly to the separation of other non-amino acid enantiomeric pairs. mst.eduresearchgate.net Therefore, screening with both types of teicoplanin-based CSPs can be a valuable strategy in method development. sigmaaldrich.com

Optimization of Mobile Phase Systems for Enantioselective Separations

The mobile phase, the solvent that carries the analyte through the HPLC column, plays a crucial role in the success of an enantioselective separation. Its composition can be fine-tuned to maximize the resolution between enantiomers. researchgate.netchiraltech.com

For separations on teicoplanin-based CSPs, methanol-based mobile phases have been shown to be particularly effective. nih.govsigmaaldrich.com The use of a simple mobile phase, such as 100% methanol (B129727), ethanol, or acetonitrile (B52724), can be sufficient for the separation of some neutral molecules on a teicoplanin aglycone CSP. sigmaaldrich.com In reversed-phase mode, mixtures of an organic modifier like acetonitrile or methanol with an aqueous buffer are common. researchgate.netchiraltech.com The pH of the aqueous component is a critical parameter, especially for acidic or basic analytes. For instance, for acidic molecules, a pH range of 2.0-2.5 is often effective in suppressing ionization, which can improve separation. chiraltech.com For basic compounds, a mobile phase with a basic pH, such as ammonium (B1175870) bicarbonate adjusted to pH 9, can be beneficial. chiraltech.com

The addition of small amounts of additives to the mobile phase can also significantly impact the separation. For example, diethylamine (B46881) is sometimes used as an additive in the organic phase. researchgate.net The choice of the organic modifier itself is also important, with isopropanol, ethanol, and methanol showing different selectivities. researchgate.net The optimization process often involves systematically varying the type and proportion of the organic modifier, the pH of the aqueous phase, and the type and concentration of any additives to achieve the best possible separation. researchgate.netchiraltech.com

Detection Sensitivity and Reproducibility in Enantiomeric Purity Analysis

The ability to detect very small amounts of one enantiomer in the presence of a large excess of the other is crucial for determining enantiomeric purity. When this compound is used as a derivatizing agent, the resulting derivatives are highly fluorescent, which allows for very sensitive detection. nih.gov

Using this approach with a teicoplanin CSP, it is possible to detect as little as 0.01% of the D-enantiomer of an amino acid in an excess of the L-enantiomer. nih.gov The detection limit is in the picomole range. nih.gov Fluorescence detectors are commonly used for this type of analysis due to their high sensitivity. uma.esheraldopenaccess.usresearchgate.net

Reproducibility is another key aspect of any analytical method. For enantiomeric purity analysis, this means that the method must consistently provide the same result for the same sample. This is achieved through careful control of all experimental parameters, including the column, mobile phase composition, flow rate, and temperature. nih.govresearchgate.net Method validation is a formal process used to demonstrate that an analytical method is suitable for its intended purpose. This typically involves assessing parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For example, in the analysis of a chiral drug, the precision of the method might be demonstrated by showing a low relative standard deviation (RSD) for repeated measurements. researchgate.net

Table 1: Key Parameters in Enantiomeric Purity Analysis

| Parameter | Description | Example from Research |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | For a derivatized fluoroquinolone, the LOD was found to be 0.0007 mg/ml for the unwanted enantiomer. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | For the same fluoroquinolone, the LOQ was 0.0021 mg/ml. researchgate.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | A precision of 1.13% was reported for the determination of an enantiomeric impurity. researchgate.net |

| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. | An average recovery of 94.4% was found for an enantiomeric impurity in a bulk drug. researchgate.net |

This table is generated based on data from the text for illustrative purposes.

Advanced Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of 9-fluorenone (B1672902) derivatives.

In the ¹H NMR spectrum of 9-fluorenone, the aromatic protons appear as a complex multiplet, with some signals overlapping. chegg.com The chemical shifts of these protons are influenced by their electronic environment. For example, a doublet observed at a relatively high chemical shift (7.65 ppm) can be attributed to a resonance effect. chegg.com The assignment of specific peaks to particular protons in the structure is a key part of the analysis. chegg.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 9-fluorenone shows distinct signals for each of the unique carbon atoms in the molecule. nih.govnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the NMR spectra of a molecule. researchgate.net The correlation between the calculated and experimental chemical shifts can be very high, often with correlation coefficients around 0.99 for ¹³C NMR, providing strong evidence for the proposed structure. researchgate.net

Table 2: Representative NMR Data for 9-Fluorenone and its Derivatives

| Nucleus | Compound | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| ¹H | 9-Fluorenone | - | 7.45 (multiplet, 4H), 7.65 (doublet) | chegg.com |

| ¹³C | 9-Fluorenone hydrazone | CDCl₃, DMSO-d₆, etc. | High correlation with DFT calculated values | researchgate.net |

| ¹H | 9-Fluorenone | DMSO-d₆ | Full spectrum available in databases | spectrabase.com |

This table is generated based on data from the text for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 242.65 g/mol . nih.gov The exact mass can be determined with high precision, for example, to 242.0134572 Da. nih.gov

When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular compound and can be used to deduce its structure. For 9-fluorenone, the mass spectrum shows a prominent molecular ion peak at m/z 180. ufz.demassbank.eu The fragmentation of fluorene (B118485) and its ions has been studied in detail, revealing various carbon loss channels. frontiersin.org The analysis of these fragmentation pathways can provide valuable insights into the stability and reactivity of the molecule. frontiersin.org

Table 3: Mass Spectrometry Data for 9-Fluorenone

| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| APCI-ITFT | 181.0648 ([M+H]⁺) | 152.062, 153.0698 | ufz.de |

| EI-B | 180 ([M]⁺) | 152, 151 | massbank.eu |

This table is generated based on data from the text for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. In the context of this compound and its derivatives, IR spectroscopy is crucial for verifying the presence of key carbonyl groups and monitoring their conversion during chemical reactions.

The parent compound, 9-Fluorenone, exhibits a strong, characteristic absorption peak for its ketone (C=O) functional group. chegg.com This peak is typically found around 1700 cm⁻¹. chegg.com The analysis of this compound would show this ketone peak as well as a distinct absorption for the acid chloride carbonyl group. Generally, acid chloride C=O stretching vibrations appear at higher frequencies than ketonic C=O stretches, often in the range of 1770-1820 cm⁻¹. This clear separation allows for the unambiguous identification of both functional groups in the starting material.

When this compound is reacted to form derivatives, such as amides or esters, IR spectroscopy provides clear evidence of the transformation. For example, in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, the disappearance of the acid chloride peak and the appearance of a new amide C=O absorption band (typically 1630-1695 cm⁻¹) would confirm the successful reaction. sigmaaldrich.cnchemicalbook.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy. researchgate.net Computed vibrational frequencies can be compared with experimental spectra to aid in peak assignment and provide a more profound understanding of the molecule's vibrational properties. researchgate.net For instance, a study on 9-fluorenone hydrazone utilized DFT calculations at the B3LYP/6-311++G(d,p) level to achieve good agreement between theoretical and experimental vibrational frequencies. researchgate.net

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Compound Example |

| Ketone (C=O) | ~1700-1715 | 9-Fluorenone |

| Acid Chloride (C=O) | ~1770-1820 | This compound |

| Amide (C=O) | ~1630-1695 | N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide |

| Aromatic C=C | ~1600 | 9-Fluorenone |

| Aromatic C-H | ~3100 | 9-Fluorenone |

Fluorescence Spectroscopy for Photophysical Property Characterization of Derivatives

Fluorescence spectroscopy is an essential tool for investigating the photophysical properties of 9-fluorenone derivatives. The inherent fluorescence of the fluorenone core makes it a valuable scaffold for developing fluorescent probes and materials. This compound itself is described as a fluorescent electrophilic reagent. sigmaaldrich.cnchemicalbook.com It is used to derivatize other molecules, such as amino acids, imparting a fluorescent tag that allows for highly sensitive detection. nih.gov

The photophysical properties of fluorenone derivatives are highly sensitive to their chemical structure and environment. nycu.edu.tw The parent 9-fluorenone molecule's fluorescence is strongly influenced by solvent polarity. nycu.edu.tw In nonpolar solvents like hexane, it exhibits an emission maximum around 500 nm, whereas in polar solvents, the emission characteristics change significantly. nycu.edu.tw

Derivatization of the 9-fluorenone core can tune its fluorescent properties. For example, a metastable form of 9-fluorenone (MS9F) was found to emit blue fluorescence with a maximum at 495 nm when irradiated at 365 nm. nih.gov This is in contrast to the typical green fluorescence of the ground-state form. nih.gov Studies on other derivatives, such as spirocyclic indole-fused fluorenones, have shown emissions ranging from blue-shifted (480 nm) to green, depending on the substituents. acs.org These derivatives can also exhibit solvatochromism, where the emission maximum shifts with solvent polarity, indicating a change in the electronic distribution of the excited state. acs.org

Derivatives of this compound with amino acids produce stable, highly fluorescent compounds suitable for sensitive chromatographic detection, with detection limits in the picomole range. nih.gov The choice of derivatizing agent is critical; for instance, derivatives from this compound (FCC) showed better chromatographic resolution than those from the common reagent 9-fluorenylmethyl chloroformate (FMOC). nih.gov

| Compound/Derivative | Solvent/State | Excitation λ (nm) | Emission λ (nm) |

| 9-Fluorenone | Hexane | 400 | ~500 |

| Metastable 9-Fluorenone (MS9F) | Solid | 365 | 495 |

| Spirooxindole Derivative (4c) | THF | ~398 | 480 |

| Spirooxindole Derivative (4c) | o-xylene | ~398 | 473 |

| Spirooxindole Derivative (4c) | DMF | ~406 | 497 |

Crystallographic Studies on Derivatives (e.g., X-ray Diffraction for structural validation)

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive method for structural validation of 9-fluorenone derivatives. This technique yields precise information about bond lengths, bond angles, molecular conformation, and intermolecular packing within a crystal lattice. iaea.org

A comprehensive review of X-ray diffraction analyses has been conducted on a wide array of fluorene and 9-fluorenone derivatives, highlighting key features of their molecular geometry and packing. iaea.org Such studies are invaluable for establishing structure-property relationships. For instance, the crystal structure of 9-fluorenone hydrazone was determined to be monoclinic with a P2₁ space group, providing unambiguous confirmation of its molecular structure which was further supported by spectroscopic and computational methods. researchgate.net

X-ray crystallography has also been used to characterize a metastable form of 9-fluorenone, revealing the structural basis for its unique photophysical properties and its ability to undergo a single-crystal-to-single-crystal transformation to the more stable ground-state form. nih.gov In the development of new materials, such as those for organic light-emitting diodes (OLEDs), understanding the solid-state packing is crucial, as intermolecular interactions can significantly affect electronic and photophysical properties. researchgate.net

The structural data obtained from X-ray diffraction serves as a benchmark for validating the results of theoretical calculations, such as those from DFT, which can then be used to predict the structures and properties of new, yet-to-be-synthesized derivatives. researchgate.net

| Derivative | Crystal System | Space Group | Key Structural Feature | Reference |

| 9-Fluorenone Hydrazone | Monoclinic | P2₁ | Confirmed molecular connectivity | researchgate.net |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | Slight twist (5.1°) between benzene (B151609) rings | mdpi.com |

| Metastable 9-Fluorenone (MS9F) | - | - | Undergoes single-crystal-to-single-crystal transformation | nih.gov |

Computational Chemistry and Theoretical Investigations of 9 Fluorenone 4 Carbonyl Chloride Systems

Molecular Modeling and Conformational Landscape Analysis of Derivatives

Molecular modeling techniques are essential for exploring the three-dimensional structures and conformational possibilities of 9-fluorenone (B1672902) derivatives. The geometry of these molecules can be complex, leading to the existence of several stable conformers. nih.gov Quantum chemistry simulations are employed to identify these low-energy conformations and understand their relative stabilities. nih.govrsc.org

The interaction between the fluorenone core and its substituents, such as the 4-carbonyl chloride group, dictates the molecule's preferred geometry. This includes the planarity of the aromatic system and the orientation of the carbonyl chloride group relative to the fluorene (B118485) ring. These structural nuances are critical for predicting how the molecules will pack in a solid state or interact with other molecules in solution.

Table 1: Key Aspects of Conformational Analysis

| Parameter | Description | Relevance |

| Dihedral Angles | The angles between planes defined by sets of atoms. In fluorenone derivatives, the rotation around single bonds connecting substituents to the core is a key dihedral angle. | Determines the overall 3D shape and steric hindrance of the molecule. |

| Conformational Energy | The potential energy of a molecule as a function of its conformation. | Identifies the most stable (lowest energy) conformers and the energy barriers between them. |

| Intermolecular Interactions | Forces between adjacent molecules, such as π–π stacking and hydrogen bonding. acs.org | Influences crystal packing, film morphology, and bulk material properties. |

| Dimer Structures | The arrangement of two molecules relative to each other (e.g., V-type, core-to-core). nih.gov | Affects charge transport and photophysical properties in the solid state. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of 9-fluorenone-4-carbonyl chloride and its derivatives. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The 9-fluorenone unit is known for its electron-accepting properties. rsc.org Calculations can quantify this by determining the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For example, fluorenone-based molecules have been shown to possess deep-lying LUMO energy levels, making them suitable as n-type semiconductors for applications in organic electronics. rsc.org The presence of the electron-withdrawing carbonyl chloride group at the 4-position is expected to further lower the LUMO energy, enhancing its electron-accepting character.

DFT calculations also help in understanding intramolecular charge transfer (ICT) phenomena, which are common in donor-acceptor type molecules. acs.org By attaching electron-donating groups to the fluorenone core, a system with significant ICT character can be designed. This is supported by computational analysis of the molecular orbitals, which shows the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the LUMO. acs.org The reactivity of the this compound, particularly the electrophilicity of the carbonyl chloride group, can also be rationalized through analysis of the calculated electrostatic potential map.

Table 2: Calculated Electronic Properties of Fluorenone-Based Systems

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). rsc.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Provides an estimate of the molecule's electronic excitation energy and influences its color and photochemical stability. acs.orgnih.gov |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor part to an acceptor part of a molecule upon excitation. acs.org | Crucial for designing materials with specific optical and electronic properties, such as nonlinear optics and photovoltaics. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. nih.gov | Reveals regions of high and low electron density, indicating nucleophilic and electrophilic sites for chemical reactions. |

Mechanistic Pathways Elucidation using Computational Methods (e.g., TDDFT for fluorescence)

Computational methods are instrumental in elucidating the mechanisms of chemical reactions and photophysical processes involving 9-fluorenone derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a particularly powerful technique for studying electronically excited states and predicting optical properties like absorption and fluorescence. nih.govrsc.org

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-visible absorption spectrum. rsc.org This allows for a direct comparison with experimental data and helps assign the nature of the transitions (e.g., π-π, n-π, or charge transfer).

For fluorescent materials, TD-DFT is used to model the emission process. After a molecule is promoted to an excited state, it relaxes to a minimum on the excited-state potential energy surface before emitting a photon to return to the ground state. TD-DFT can calculate the geometry of this relaxed excited state and the energy of the emitted photon, thus predicting the fluorescence wavelength. nih.gov This is critical for understanding and designing new fluorescent probes and materials for organic light-emitting diodes (OLEDs). For example, studies on fluorene derivatives have used TD-DFT to rationalize how substituent groups and dimerization affect their two-photon absorption and emission properties. rsc.org

Furthermore, computational methods can map out the potential energy surfaces for chemical reactions, identifying transition states and reaction intermediates. This provides a detailed, step-by-step picture of the reaction mechanism, which is often difficult to obtain through experimental means alone. acs.org

Structure-Property Relationship Studies in Fluorenone-Based Compounds

For example, the electronic and optical properties of fluorene-based polymers can be tuned by changing the chemical structure at the 9-position of the fluorene unit. acs.org Computational studies have shown that replacing a ketone group with other functionalities can alter the HOMO-LUMO gap and, consequently, the material's band gap and color. acs.org

In the context of solid-state materials, computational modeling can explain how molecular packing affects properties like luminescence. Some fluorenone derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but highly fluorescent in the solid state. acs.org Theoretical studies can reveal how restricted intramolecular rotations and specific intermolecular interactions, such as π–π stacking and hydrogen bonds in the aggregated state, lead to this enhanced emission. acs.org These insights are crucial for designing new materials for sensors and displays. By combining different functional groups, such as electron donors and acceptors, on the fluorenone scaffold, computational studies can guide the synthesis of materials with tailored charge-transport and photophysical characteristics. nih.govrsc.org

Emerging Trends and Future Research Directions

Catalyst Development for Enhanced Synthesis and Derivatization

The efficient synthesis and derivatization of fluorenone-based structures are critical for exploring their applications. A significant area of research is the development of advanced catalysts that offer high yield, selectivity, and environmentally benign reaction conditions.

One notable advancement is the use of bifunctional ionic liquids (BFILs) for the derivatization of 9-fluorenone (B1672902). rsc.orgscispace.comrsc.org Specifically, BFILs containing both a sulfonic acid (–SO₃H) group and a sulfhydryl (–SH) group have been designed and synthesized to catalyze the condensation reaction between 9-fluorenone and phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), an important monomer for high-performance polymers like polycarbonates and epoxy resins. scispace.comrsc.org

This acid-thiol synergistic catalysis, traditionally achieved with separate catalysts and co-catalysts, is streamlined by using a single BFIL. rsc.org The sulfonic acid group activates the carbonyl of the 9-fluorenone, while the sulfhydryl group participates in the subsequent reaction steps. rsc.org Research has shown that a catalyst like [SO₃HC₃MBT][p-CH₃C₆H₄SO₃] can achieve a complete conversion of 9-fluorenone with over 95% selectivity for the desired BHPF product under optimized conditions. scispace.comrsc.orgnih.gov The reusability of these ionic liquid catalysts also presents a green chemistry advantage over traditional systems. rsc.org

Future catalyst development will likely focus on:

Heterogenization: Anchoring these bifunctional catalytic moieties onto solid supports to simplify catalyst recovery and recycling.

Photocatalysis: Exploring light-driven reactions for fluorenone synthesis and derivatization, which can offer mild reaction conditions and novel reaction pathways. Recent studies have demonstrated the use of photoredox catalysis for the synthesis of fluorenones from biarylcarboxylic acids.

Palladium-Catalyzed Reactions: Further development of palladium-catalyzed annulations and carbonylative cross-coupling reactions to build the fluorenone core with high efficiency and functional group tolerance. organic-chemistry.org

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | 9-Fluorenone Conversion (%) | BHPF Selectivity (%) |

|---|---|---|---|---|

| [SO₃HC₃MBT][p-CH₃C₆H₄SO₃] (IL 6c) | 110 | 4 | 100 | 91.8 |

| [SO₃HC₃MBT][p-CH₃C₆H₄SO₃] (IL 6c) | 60 | 8 | 100 | 95.2 |

Exploration of Novel Supramolecular Assemblies (e.g., Fluorenone-Armed Calixarenes)

Supramolecular chemistry offers a pathway to construct complex, functional architectures from molecular building blocks held together by non-covalent interactions. iupac.org Calixarenes, a class of macrocyclic compounds, are exceptional scaffolds for building such assemblies due to their pre-organized, vase-like structure that can be readily functionalized. nih.govnih.govnih.gov

Attaching fluorenone units to a calixarene (B151959) core, creating "fluorenone-armed calixarenes," is an emerging area with significant potential. The reactive 9-fluorenone-4-carbonyl chloride is an ideal candidate for this purpose, allowing the covalent attachment of the fluorenone moiety to the hydroxyl groups on the calixarene rim. These hybrid structures would combine the recognition capabilities and defined three-dimensional structure of the calixarene with the unique electronic and photophysical properties of the fluorenone unit. sci-hub.seresearchgate.net

Potential applications and research directions for these novel assemblies include:

Molecular Recognition: The fluorenone arms can act as new binding sites or as fluorescent reporters for guest binding within the calixarene cavity. youtube.com The combined system could exhibit enhanced selectivity for specific ions or molecules.

Self-Assembled Materials: Fluorenone-armed calixarenes could self-assemble into higher-order structures like nanotubes, vesicles, or gels. rsc.org The π-conjugated system of the fluorenone units could facilitate π-π stacking interactions, driving the assembly process and creating materials with interesting electronic or optical properties.

Nanosensors: The fluorescence of the fluorenone arm could be modulated by guest binding to the calixarene, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.

While the specific synthesis of a calixarene directly armed with this compound is a forward-looking concept, the principles are well-established in the functionalization of calixarenes with other molecular units. nih.gov

Integration into Advanced Sensing Platforms and Bio-conjugation Strategies

The inherent fluorescence and reactivity of this compound make it a valuable tool for developing advanced sensors and for bio-conjugation.

As a fluorescent electrophilic reagent, this compound (FCC) reacts with primary and secondary amino acids to form stable, highly fluorescent derivatives. sigmaaldrich.cnnih.gov This property is exploited for the sensitive detection and chiral separation of amino acids using high-performance liquid chromatography (HPLC). nih.gov The derivatization allows for detection in the picomole range, which is crucial for analyzing biological samples with low analyte concentrations. nih.gov Studies have shown that under optimal conditions, FCC provides better resolution for amino acid enantiomers compared to other common derivatizing agents like FMOC (9-fluorenylmethyl chloroformate) and AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). nih.gov

Beyond amino acid analysis, the fluorenone core is being integrated into more complex biological sensing and imaging platforms. Researchers have developed radioiodinated 9-fluorenone derivatives for use as single-photon emission computed tomography (SPECT) tracers. nih.gov These tracers are designed to bind with high affinity and specificity to α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in neurological disorders like Alzheimer's disease. nih.govnih.gov A lead compound demonstrated excellent brain uptake and target specificity in preclinical imaging studies, highlighting the potential of fluorenone derivatives as sophisticated in-vivo imaging agents. nih.gov

Future work in this area will likely involve:

Developing fluorenone-based probes for a wider range of biological targets.

Tuning the photophysical properties of fluorenone derivatives to create sensors for different ions and biomolecules.

Attaching fluorenone derivatives to nanoparticles or polymers to create multifunctional platforms for combined imaging and therapeutic applications.

| Reagent | Full Name | Key Advantage | Detection Limit |

|---|---|---|---|

| FCC | This compound | Good resolution for enantiomers via HPLC with methanol-based mobile phase. nih.gov | Picomole range nih.gov |

| FMOC | 9-Fluorenylmethyl chloroformate | Commonly used in peptide synthesis and amino acid analysis. | Picomole range |

| AQC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | Forms stable, highly fluorescent derivatives. | Femtomole range researchgate.net |

Computational Design and Predictive Modeling for New Fluorenone-Based Materials